molecular formula C12H13F2NO2S B6286548 (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone CAS No. 2643368-32-3

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B6286548
CAS No.: 2643368-32-3
M. Wt: 273.30 g/mol
InChI Key: RYJMEDSGWIKDTJ-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a thiomorpholine-containing aryl ketone derivative characterized by a phenyl ring substituted with two fluorine atoms (positions 3 and 4), a methoxy group (position 2), and a thiomorpholino carbonyl moiety. Thiomorpholine, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to morpholine analogs. The fluorine substituents enhance metabolic stability and influence lipophilicity, while the methoxy group modulates solubility and binding interactions.

Properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2S/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMEDSGWIKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity to these targets, while the thiomorpholino group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Thiomorpholino Methanone Derivatives

Key Observations:
  • Substituent Effects on Reactivity : Nitro groups (e.g., 13a) reduce reaction yields slightly (83%) compared to methoxy or halogenated analogs (89–95% in ), likely due to steric or electronic hindrance.
  • Fluorine vs.
  • Methoxy Group Influence : The 2-methoxy group in the target compound and may enhance solubility relative to nitro or halogenated analogs .

Spectroscopic and Physicochemical Properties

  • NMR Trends: Aromatic Protons: Fluorine substituents cause deshielding of adjacent protons. For example, in (3-nitrophenyl)(thiomorpholino)methanone (13a), the nitro group shifts aromatic protons downfield (δ 8.01 ppm) , whereas amino-substituted analogs (e.g., 14a) show upfield shifts (δ 7.05 ppm) . Thiomorpholine Signals: Thiomorpholine protons typically appear as broad singlets (δ 2.49–2.79 ppm) across analogs, with minimal variation despite substituent differences .
  • Melting Points: Thiomorpholino methanones generally form solids, but melting points vary. For example, (9H-pyrido[3,4-b]indol-3-yl)(thiomorpholino)methanone (9b) melts at 240–242°C , whereas simpler analogs like 13a are light yellow solids without specified melting points .

Biological Activity

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H12_{12}F2_2N2_2O2_2S, with a molecular weight of 273.3 g/mol. The presence of difluoro and methoxy groups on the aromatic ring, along with the thiomorpholino moiety, enhances its pharmacological properties.

Synthesis

The synthesis typically involves a nucleophilic acyl substitution reaction between 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine. The process can be summarized as follows:

  • Reactants Preparation : Obtain 3,4-difluoro-2-methoxybenzoyl chloride and thiomorpholine.
  • Reaction : The thiomorpholine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.
  • Product Isolation : The final product is purified using standard organic synthesis techniques.

The biological activity of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is thought to involve interactions with specific biological targets such as enzymes or receptors. The electronic effects of the difluoro and methoxy groups may enhance binding affinity to these targets, while the thiomorpholino group can influence solubility and reactivity.

Biological Activities

Research has indicated several potential biological activities for (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2, reinstating apoptosis in resistant cancer cells.
  • Antimicrobial Activity :
    • In vitro testing revealed that this compound had effective inhibitory concentrations against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

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